molecular formula C14H19FO3 B8300641 1-(4-Fluorophenyl)-4,4-dimethoxycyclohexanol

1-(4-Fluorophenyl)-4,4-dimethoxycyclohexanol

Cat. No. B8300641
M. Wt: 254.30 g/mol
InChI Key: RXGSYVNTKBPHNZ-UHFFFAOYSA-N
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Patent
US03965180

Procedure details

To a solution of 21.65 g. (0.085 mole) of 4-hydroxy-4-(p-fluorophenyl)cyclohexanone dimethyl ketal (prepared as in Example 25) in 80 ml. of dimethylformamide and 320 ml. of benzene, 3.56 g. of 57% sodium hydride is added. Following about 1 hour of stirring at room temperature, 35 ml. of methyl iodide is added and the mixture heated at reflux. After about 4 hours of heating an additional 10 ml. of methyl iodide is added. At the end of about 18 hours of heating, the suspension, after cooling, is washed with water and brine. The organic layer is evaporated to dryness and the gum remaining dissolved in 400 ml. of acetone, then 40 ml. of 2.5N hydrochloric acid added. At the end of about 4 hours, most of the solvent is removed under vacuum. The residue is extracted with ether and the organic layer washed with aqueous sodium bicarbonate solution and brine and then evaporated to dryness. The residual gum is chromatographed on a 2 l. column of Florisil (synthetic magnesium silicate), with elution by 2 l. of Skellysolve B, 2 l. of 95% Skellysolve B:5% acetone and 4 l. of 70% Skellysolve B:30% acetone. Crystalline fractions of first the product, then 6.87 g. (49%) of 4-hydroxy-4-(p-fluorophenyl)-cyclohexanone, melting at 108° to 114° C., are obtained. The product is recrystallized from petroleum ether to give 7.76 g. (41%) of 4-methoxy-4-(p-fluorophenyl)cyclohexanone, melting at 60° to 69° C. The analytical sample melts at 68° to 70° C.
Quantity
0.085 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(OC)[CH2:8][CH2:7][C:6]([OH:16])([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1.CN(C)C=O.[H-].[Na+].CI>C1C=CC=CC=1>[OH:16][C:6]1([C:9]2[CH:10]=[CH:11][C:12]([F:15])=[CH:13][CH:14]=2)[CH2:5][CH2:4][C:3](=[O:2])[CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.085 mol
Type
reactant
Smiles
COC1(CCC(CC1)(C1=CC=C(C=C1)F)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After about 4 hours of heating an additional 10 ml
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of about 18 hours of heating
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the suspension, after cooling
WASH
Type
WASH
Details
is washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the gum remaining dissolved in 400 ml
ADDITION
Type
ADDITION
Details
of 2.5N hydrochloric acid added
CUSTOM
Type
CUSTOM
Details
At the end of about 4 hours, most of the solvent is removed under vacuum
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether
WASH
Type
WASH
Details
the organic layer washed with aqueous sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residual gum is chromatographed on a 2 l
WASH
Type
WASH
Details
column of Florisil (synthetic magnesium silicate), with elution by 2 l

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CCC(CC1)=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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